Crystallographic Planarity: A Key Differentiator from a Misassigned Chloro-Analog
The X-ray crystal structure of the title compound confirmed it is essentially planar, with a root-mean-square (r.m.s.) deviation of all fitted non-hydrogen atoms of 0.0330 Å [1]. A previously deposited structure for '1,5-dibromo-2,4-dimethoxybenzene' in the Cambridge Structural Database (CSD) was actually a different compound (1-bromo-5-chloro-2,4-dimethoxybenzene), which showed significantly different unit cell parameters (a=7.722 Å, b=7.949 Å, c=7.405 Å, β=91.78°), leading to incorrect structural inferences [1]. The correctly solved structure definitively differentiates the target compound from this misassigned analog.
| Evidence Dimension | Molecular Planarity (r.m.s. deviation of non-H atoms) |
|---|---|
| Target Compound Data | 0.0330 Å (correct 1,5-dibromo-2,4-dimethoxybenzene) |
| Comparator Or Baseline | Previously deposited CSD entry (TASBAR): 1-bromo-5-chloro-2,4-dimethoxybenzene, unit cell a=7.722 Å, b=7.949 Å, c=7.405 Å, β=91.78° |
| Quantified Difference | Qualitatively different crystal system and unit cell parameters; correct structure is monoclinic P21/c with a=7.7944 Å, b=8.5884 Å, c=14.7877 Å, β=107.838° |
| Conditions | Single-crystal X-ray diffraction at 200 K, Mo Kα radiation |
Why This Matters
Verification of the correct crystal structure ensures accurate structure-activity relationship (SAR) predictions for pharmaceutical development and prevents the use of misidentified material in synthesis.
- [1] Vijesh, A. M., Isloor, A. M., & Betz, R. (2012). 1,5-Dibromo-2,4-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3326. View Source
